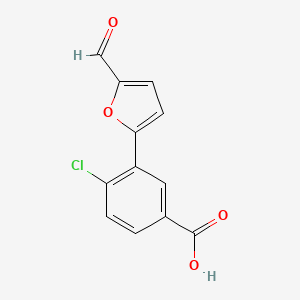

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

Description

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS: 425630-53-1) is a benzoic acid derivative featuring a chloro substituent at the 4-position and a 5-formylfuran-2-yl group at the 3-position of the aromatic ring. The compound is commercially available with a purity of 95% (HE-1511, Combi-Blocks) and serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors via amide coupling and condensation reactions .

Properties

IUPAC Name |

4-chloro-3-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c13-10-3-1-7(12(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSDWOSTYMAMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzoic acid under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 4-Chloro-3-(5-carboxyfuran-2-yl)benzoic acid.

Reduction: 4-Chloro-3-(5-hydroxymethylfuran-2-yl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against HIV-1. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their potency against viral replication. Specifically, certain derivatives exhibited effective concentrations for 50% inhibition (EC50) ranging from 44 to 99 nM, demonstrating a promising selectivity index (SI) of 330–440, suggesting their potential as antiviral therapeutics targeting HIV .

Inhibition of Enzymatic Activity

Another significant application of this compound lies in its role as an inhibitor of various enzymes. For example, it has been investigated as an inhibitor of the SARS-CoV and MERS-CoV main proteases. The presence of a carboxylate moiety in the structure is crucial for its inhibitory activity, with specific substitutions leading to improved efficacy . The compound's ability to inhibit these critical enzymes positions it as a candidate for therapeutic development against coronaviruses.

Synthesis of Advanced Materials

The compound serves as a valuable building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Its unique structural features allow for the creation of complex molecules through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Knoevenagel condensation . This versatility is essential in medicinal chemistry for designing new drugs with enhanced biological activities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights critical differences in substituents, synthetic routes, and applications between 4-chloro-3-(5-formylfuran-2-yl)benzoic acid and its analogs:

Key Research Findings and Data

Physicochemical Properties

- Melting Points : Benzofuran sulfones exhibit higher melting points (452–453 K) due to crystalline packing, whereas formyl-containing benzoic acids may have lower melting points depending on substituents .

- Solubility : The benzoic acid moiety enhances aqueous solubility compared to ester or amide derivatives, critical for bioavailability in drug design .

Biological Activity

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound features a chloro group and a formylfuran moiety, which contribute to its reactivity and biological activity. The compound's unique combination allows for various chemical modifications that enhance its pharmacological potential.

The biological activity of this compound is attributed to its interaction with specific cellular targets, such as enzymes and receptors. These interactions can lead to the modulation of critical biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic processes.

- Receptor Modulation : It can also interact with cell surface receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μg/mL |

| Escherichia coli | 25 μg/mL |

| Mycobacterium smegmatis | 15 μg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant activity against:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.7 |

| A549 (lung cancer) | 12.3 |

These findings indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development in oncology .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it inhibited MRSA growth at concentrations as low as 15 μg/mL, outperforming several standard antibiotics .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on primary mammalian cell lines, indicating that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid?

The compound is typically synthesized via a two-step process:

Condensation : A commercially available intermediate, such as 3-(5-formylfuran-2-yl)benzoic acid, is condensed with heterocyclic derivatives (e.g., indolin-2-one) under controlled conditions.

Amide Coupling : The carboxylate group is activated using coupling reagents (e.g., EDCl, HOBt) and reacted with amines to form the final product .

Key considerations: Optimize reaction solvents (e.g., DMF, THF) and stoichiometry to minimize side reactions. Purification via column chromatography is often required.

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR confirm the presence of the formyl group (δ ~9.8–10.2 ppm) and benzoic acid moiety.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., >300°C for related derivatives) ensures purity .

Q. What are the primary functional groups influencing reactivity?

The formyl group (on the furan ring) and carboxylic acid (on the benzoic acid moiety) dominate reactivity:

- The formyl group participates in nucleophilic additions (e.g., Schiff base formation with amines).

- The carboxylic acid enables salt formation or esterification for solubility modulation .

Advanced Research Questions

Q. How can the formyl group’s reactivity be exploited in bioconjugation or drug design?

The formyl group serves as a handle for:

- Click Chemistry : React with alkoxyamines or hydrazines to form stable conjugates.

- Targeted Drug Delivery : Conjugation to antibodies or nanoparticles via Schiff base linkages.

- Library Synthesis : Generate diverse analogs by coupling with amines or thiols, as seen in pan-Pim kinase inhibitor development .

Q. What challenges arise in optimizing reaction yields for amide coupling?

Common issues include:

Q. How can computational methods aid in predicting biological activity?

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using the formyl and benzoic acid groups as pharmacophores.

- QSAR Studies : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with inhibitory potency. Validate predictions with in vitro assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data?

- Cross-Validation : Compare NMR and HRMS data across multiple batches or independent syntheses.

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting spectral profiles.

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.